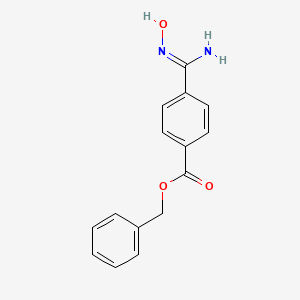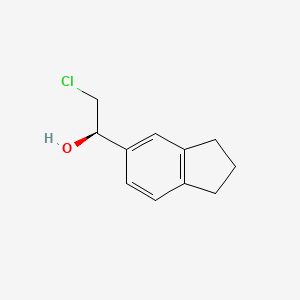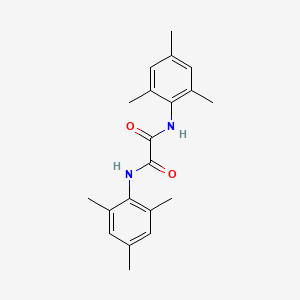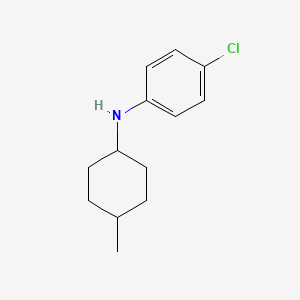![molecular formula C9H8O3S B12102519 1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide](/img/structure/B12102519.png)
1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide: is an organic compound with the molecular formula C9H8O3S It is a derivative of benzo[c]thiophene, featuring a carbaldehyde group at the 5-position and two dioxide groups at the 2,2-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide can be synthesized through several methods. One common approach involves the nitration, sulfonation, and iodination of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide and its derivatives . The presence of electron-releasing and electron-withdrawing substituents can influence the reaction conditions and outcomes.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using optimized synthetic routes that ensure high yield and purity. These methods often involve the use of specialized catalysts and controlled reaction environments to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can undergo nitration, sulfonation, and iodination reactions. Electrophilic substitution typically occurs at the 5-position, influenced by the presence of electron-withdrawing or electron-releasing substituents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.
Sulfonation: Sulfur trioxide or chlorosulfonic acid can be used for sulfonation.
Iodination: Iodine and a suitable oxidizing agent are typically used for iodination reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while sulfonation produces sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide is used as a building block in organic synthesis
Biology and Medicine: The compound’s structural properties make it a candidate for research in medicinal chemistry. It may be explored for its potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 1,3-dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide involves its interaction with molecular targets through electrophilic substitution reactions. The presence of electron-withdrawing and electron-releasing substituents can influence the compound’s reactivity and the pathways involved in its chemical transformations .
Vergleich Mit ähnlichen Verbindungen
5,6-Diamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide: This compound is a derivative of 1,3-dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide, featuring amino groups at the 5 and 6 positions.
2,3-Dihydrobenzo[b]thiophene 1,1-dioxide: Another related compound, which undergoes asymmetric hydrogenation to yield chiral products with high enantioselectivity.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both carbaldehyde and dioxide groups
Eigenschaften
Molekularformel |
C9H8O3S |
|---|---|
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
2,2-dioxo-1,3-dihydro-2-benzothiophene-5-carbaldehyde |
InChI |
InChI=1S/C9H8O3S/c10-4-7-1-2-8-5-13(11,12)6-9(8)3-7/h1-4H,5-6H2 |
InChI-Schlüssel |
PWOHIJAJOZCORB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CS1(=O)=O)C=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12102446.png)





![5-[1,2-Bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol](/img/structure/B12102496.png)
![Methyl 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12102497.png)
![[2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12102504.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12102518.png)
![Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B12102524.png)

